Fludrocortisone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.24e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

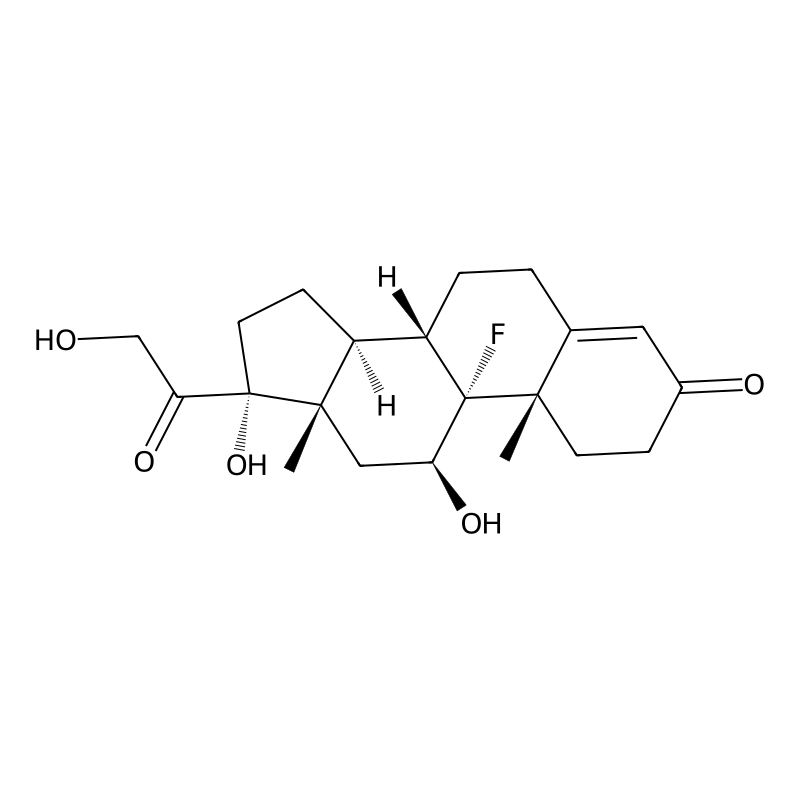

Fludrocortisone is a synthetic mineralocorticoid, primarily used in the treatment of conditions characterized by insufficient endogenous aldosterone production, such as Addison's disease. It is chemically known as 9α-fluorohydrocortisone and is a halogenated derivative of cortisol, with a fluorine atom replacing a hydrogen atom at the C9α position. This modification enhances its mineralocorticoid potency significantly, making it approximately 250 to 800 times more potent than cortisol in this regard . Fludrocortisone is also notable for its high lipid solubility, which facilitates its penetration through cell membranes and binding to cytoplasmic receptors .

Understanding Adrenal Function and Disease

Fludrocortisone's ability to mimic the effects of the natural mineralocorticoid aldosterone makes it a valuable tool in research investigating adrenal function and related diseases. Researchers can use it to:

- Diagnose adrenal insufficiency: Fludrocortisone suppression testing involves administering fludrocortisone and measuring blood pressure and electrolyte levels. If the patient's blood pressure doesn't rise or electrolyte levels don't change as expected, it suggests impaired aldosterone production .

- Study the mechanisms of adrenal insufficiency: Researchers can use fludrocortisone to understand how the lack of aldosterone affects various physiological processes in different models of adrenal insufficiency .

Investigating the Effects of Mineralocorticoids

Beyond its use in adrenal insufficiency, fludrocortisone's specific mineralocorticoid activity makes it useful for studying the effects of this class of hormones on various systems:

- Blood pressure regulation: Researchers can use fludrocortisone to explore its impact on blood pressure control mechanisms and its potential role in hypertension development .

- Electrolyte balance: Fludrocortisone's ability to promote sodium and water retention and increase potassium excretion can be studied in the context of electrolyte balance and its potential role in various conditions .

- Kidney function: Researchers can use fludrocortisone to investigate its effects on kidney function and its potential role in kidney disease progression .

Exploring Potential Therapeutic Applications

Recent research suggests potential therapeutic applications of fludrocortisone beyond its established use in adrenal insufficiency:

- Septic shock: Studies have shown that combining fludrocortisone with hydrocortisone might improve outcomes in patients with septic shock, possibly by enhancing vascular responsiveness .

- Orthostatic hypotension: Fludrocortisone can be used as a treatment option for orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing .

Fludrocortisone functions as an inactive pro-drug that requires hydrolysis by esterases or pseudo-esterases in the liver to become active. The primary chemical reaction involves the conversion of fludrocortisone acetate to fludrocortisone, which then binds to mineralocorticoid receptors in target tissues. The binding initiates the transcription of genes responsible for sodium and water retention in the kidneys, particularly in the distal convoluted tubules and collecting ducts .

The metabolic pathway of fludrocortisone is relatively straightforward due to its fluorination, which protects it from extensive oxidation that typically affects other corticosteroids. This results in fewer metabolites being produced, primarily 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol .

Fludrocortisone exhibits potent mineralocorticoid activity with minimal glucocorticoid effects. Its primary biological function is to enhance sodium reabsorption and potassium excretion in the kidneys, which leads to increased blood volume and blood pressure. This makes it particularly useful for patients with conditions like adrenal insufficiency where aldosterone levels are insufficient .

The drug's mechanism of action involves binding to mineralocorticoid receptors, which triggers a series of intracellular events leading to the transcription of genes that regulate sodium and potassium balance .

Fludrocortisone can be synthesized through several methods, primarily involving modifications of natural corticosteroids. The synthesis typically begins with cortisol or other corticosteroid precursors. The key steps include:

- Halogenation: Introduction of a fluorine atom at the C9α position.

- Acetylation: Conversion into fludrocortisone acetate for improved bioavailability.

- Purification: The final product is purified through crystallization or chromatography techniques to achieve pharmaceutical-grade quality .

Fludrocortisone is primarily used for:

- Addison's Disease: To replace deficient aldosterone.

- Congenital Adrenal Hyperplasia: To manage electrolyte imbalances.

- Orthostatic Hypotension: To increase blood pressure in patients experiencing significant drops upon standing.

- Other Conditions: Such as certain types of adrenal insufficiency where sodium retention is required .

Fludrocortisone interacts with various medications and substances, which can affect its efficacy and safety profile:

- Diuretics: Can enhance potassium loss, increasing the risk of hypokalemia.

- Nonsteroidal Anti-inflammatory Drugs: May increase gastrointestinal irritation and ulcerogenic potential when used concurrently.

- Antidiabetic Agents: Fludrocortisone can diminish their effectiveness, necessitating dosage adjustments .

- Hepatic Enzyme Inducers: Drugs like rifampin can increase the metabolic clearance of fludrocortisone, reducing its therapeutic effects .

Monitoring serum electrolyte levels during therapy is recommended to prevent complications related to mineralocorticoid activity.

Several compounds share structural or functional similarities with fludrocortisone. These include:

| Compound Name | Mineralocorticoid Activity | Glucocorticoid Activity | Key Differences |

|---|---|---|---|

| Cortisol | Moderate | High | Natural hormone; broader physiological effects |

| Aldosterone | High | None | Endogenous hormone; primary regulator of sodium |

| Dexamethasone | Low | Very High | Primarily glucocorticoid; minimal mineralocorticoid effects |

| Hydrocortisone | Moderate | High | Less selective; has both glucocorticoid and mineralocorticoid effects |

Fludrocortisone stands out due to its potent mineralocorticoid effects coupled with minimal glucocorticoid activity, making it uniquely suitable for specific therapeutic applications where sodium retention is crucial without significant side effects from glucocorticoids .

Purity

Quantity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.67

0.3

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

Fludrocortisone is used in the treatment of Type IV renal tubular acidosis associated with hyporeninemic hypoaldosteronism. Fludrocortisone is also used as an aid in diagnosing the cause of the condition. Effectiveness of fludrocortisone therapy indicated that the condition is caused by hyporeninemic hypoaldosteronism rather than by renal tubular transport dysfunction. /NOT included in US product labeling/

Fludrocortisone is used in conjunction with increased sodium intake in the treatment of idiopathic orthostatic hypotension. /NOT included in US product labeling/

Fludrocortisone is indicated in salt-losing forms of adrenogenital syndrome. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for FLUDROCORTISONE (8 total), please visit the HSDB record page.

Pharmacology

Fludrocortisone is a synthetic corticosteroid with antiinflammatory and antiallergic properties. Fludrocortisone is a mineralocorticoid receptor and glucocorticoid receptor agonist that binds to cytoplasmic receptors, translocates to the nucleus and subsequently initiates the transcription of glucocorticoid-responsive genes such as lipocortins to inhibit phospholipase A2. This prevents the release of arachidonic acid, a precursor to prostaglandins and leukotrienes, both important mediators in the pro-inflammatory response mechanism. In addition, this agent exerts its mineralocorticoid effect on the distal tubules and collecting ducts of the kidney by inducing permease, an enzyme that regulates Na+ permeability in cells, thereby enhancing Na+ reabsorption and water retention as well as increasing K+, H+ excretion.

MeSH Pharmacological Classification

ATC Code

H02 - Corticosteroids for systemic use

H02A - Corticosteroids for systemic use, plain

H02AA - Mineralocorticoids

H02AA02 - Fludrocortisone

Mechanism of Action

At the cellular level, corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of mRNA (messenger RNA) and subsequent protein synthesis of various enzymes thought to be ultimately responsible for the physiological effects of these hormones.

Mineralocorticoids act on the distal tubules to increase potassium excretion, hydrogen ion excretion, and sodium reabsorption and subsequent water retention. Cation transport in other secretory cells is similarly affected; excretion of water and electrolytes by the large intestine and by salivary and sweat glands is also altered, but to a lesser extent.

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C2 (MR) [HSA:4306] [KO:K08555]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 80% of an administered dose of fludrocortisone shows up in the urine, with the other 20% likely eliminated via fecal or biliary route.

The apparent volume of distribution of fludrocortisone is 80-85 L. Distribution into CSF appears minimal - the observed ratio of CSF drug concentration versus plasma drug concentration is 1:6.

Population pharmacokinetics have estimated the plasma clearance of fludrocortisone to be 40.8 L/h.

Elimination: Renal, mostly as inactive metabolites.

Oral: Rapidly and almost completely absorbed. Parenteral: Intramuscular: Freely soluble esters (sodium phosphate, sodium succinate) - Rapidly absorbed. Poorly soluble derivatives (acetate, acetonide, diacetate, hexacetonide, tebutate) - Slowly but completely absorbed. Local: Freely soluble esters - Less rapidly absorbed than with intramuscular injection. Poorly soluble derivatives - Slowiy but completely absorbed. /Corticosteroids (glucocorticoid effects - systemic)/

Metabolism Metabolites

STUDIED WERE KIDNEY SLICES, HOMOGENATES, & ISOLATED PERFUSED KIDNEYS. MAJOR METABOLITE: 20(EPSILON)-DIHYDRO-9ALPHA-FLUOROCORTISOL. ONLY 9ALPHA-FLUOROCORTISOL, NO METABOLITES, BOUND TO CYTOSOLIC RECEPTORS.

Associated Chemicals

Wikipedia

Propylhexedrine

Drug Warnings

FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

To evaluate tolerance of fludrocortisone in older patients with hypotensive disorders... 64 patients over 65 years (mean age 80 years) with one or more hypotensive disorders (orthostatic hypotension, vasodepressor carotid sinus syncope, and/or vasodepressor neurocardiogenic syncope /were given/ fludrocortisone in daily doses of 100 ug (corrected) (72%), 50 ug (corrected) (27%), and 200 ug (corrected) (one patient). ... During follow up, 13 patients died of unrelated causes. Of the remainder 33% discontinued fludrocortisone at a mean of five months. Reasons for discontinuing treatment were hypertension, five; cardiac failure, four; depression, three; edema, three; and unspecified, two. In those who continued treatment supine systolic and diastolic blood pressure did not differ significantly from baseline (follow up two to 21 months). Hypokalemia developed in 24% at a mean of eight months; in no case was treatment withdrawn because of hypokalemia. Fludrocortisone, even in low doses, is poorly tolerated in the long term in older patients with hypotensive disorders.

The mechanism of recumbent hypertension induced by fludrocortisone was studied in 7 patients with orthostatic hypotension. All showed increases in blood pressure in the recumbent and standing positions, and hypertensive levels were achieved on recumbency in 4 of them. Hypertensive retinopathy developed in 2 patients and cardiomegaly in one. Initial blood pressure elevations were associated with sodium retention and plasma volume expansion. However, with long term treatment, plasma volume decreased to control levels despite further blood pressure increases. Treatment did not affect plasma levels of catecholamines but did enhance pressor responsiveness to infused norepinephrine in some subjects. Hemodynamic studies indicated that hypertension in the recumbent position was related to increases in total peripheral vascular resistance and not to changes in cardiac output. Clinically, hypertension in the recumbent position is an important risk of fludrocortisone treatment in patients with orthostatic hypotension. This unusual model of chronic mineralocorticoid induced hypertension is not volume dependent but is related to increased peripheral vascular resistance.

For more Drug Warnings (Complete) data for FLUDROCORTISONE (13 total), please visit the HSDB record page.

Biological Half Life

> or = 3.5 hours (plasma); 18-36 hours (biological).

Use Classification

Methods of Manufacturing

One method starts with hydrocortisone acetate, which is first dehydrated to the 4,9-diene. The 9alpha-fluoro and 11beta-hydroxy groups are inserted by a method similar to that used for betamethasone. /Fludrocortisone acetate/

Analytic Laboratory Methods

DETERMINATION OF FLUDROCORTISONE ACETATE TABLET DISSOLUTION RATE BY A SEMIAUTOMATED HPLC SYSTEM.

Analyte: fludrocortisone acetate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /fludrocortisone acetate/

Analyte: fludrocortisone acetate; matrix: chemical purity; procedure: visible absorption spectrophotometry at 525 nm with comparison to standards /fludrocortisone acetate/

For more Analytic Laboratory Methods (Complete) data for FLUDROCORTISONE (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: fludrocortisone; matrix: urine; procedure: reversed-phase liquid chromatography-tandem mass spectrometry

Analyte: fludrocortisone; matrix: urine; procedure: gas chromatography-mass spectrometry with electron impact ionization; limit of detection: 5 ng/mL

Analyte: fludrocortisone; matrix: urine; procedure: high-performance liquid chromatography with mass spectrometric detection; limit of detection: 5 ng/mL

Interactions

In one published case report, lithium antagonized the mineralocorticoid effects of fludrocortisone; increased fludrocortisone dose and dietary sodium supplementation were required during concurrent use.

Risk of severe hypokalemia /when fludrocortisone is used concurrently with hypokalemia-causing medications/; monitoring of serum potassium concentration and cardiac function and potassium supplementation may be required.

Phenytoin and rifampin have been reported to increase 6-beta-hydroxylation of fludrocortisone, via induction of p450 liver enzymes; fludrocortisone dosage increase may be required.

For more Interactions (Complete) data for FLUDROCORTISONE (24 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Lan NC, Graham B, Bartter FC, Baxter JD: Binding of steroids to mineralocorticoid receptors: implications for in vivo occupancy by glucocorticoids. J Clin Endocrinol Metab. 1982 Feb;54(2):332-42. doi: 10.1210/jcem-54-2-332. [PMID:6274900]

Diederich S, Eigendorff E, Burkhardt P, Quinkler M, Bumke-Vogt C, Rochel M, Seidelmann D, Esperling P, Oelkers W, Bahr V: 11beta-hydroxysteroid dehydrogenase types 1 and 2: an important pharmacokinetic determinant for the activity of synthetic mineralo- and glucocorticoids. J Clin Endocrinol Metab. 2002 Dec;87(12):5695-701. doi: 10.1210/jc.2002-020970. [PMID:12466373]

Abboud R, Akil M, Charcosset C, Greige-Gerges H: Interaction of glucocorticoids and progesterone derivatives with human serum albumin. Chem Phys Lipids. 2017 Oct;207(Pt B):271-278. doi: 10.1016/j.chemphyslip.2017.04.007. Epub 2017 Apr 21. [PMID:28435101]

SANDBERG AA, SLAUNWHITE WR Jr, CARTER AC: Transcortin: a corticosteroid-binding protein of plasma. III. The effects of various steroids. J Clin Invest. 1960 Dec;39:1914-26. doi: 10.1172/JCI104216. [PMID:13746120]

Mitsky VP, Workman RJ, Nicholson WE, Vernikos J, Robertson RM, Robertson D: A sensitive radioimmunoassay for fludrocortisone in human plasma. Steroids. 1994 Sep;59(9):555-8. doi: 10.1016/0039-128x(94)90074-4. [PMID:7846738]

Oelkers W, Buchen S, Diederich S, Krain J, Muhme S, Schoneshofer M: Impaired renal 11 beta-oxidation of 9 alpha-fluorocortisol: an explanation for its mineralocorticoid potency. J Clin Endocrinol Metab. 1994 Apr;78(4):928-32. [PMID:8157723]

Abel SM, Back DJ, Maggs JL, Park BK: Cortisol metabolism by human liver in vitro--IV. Metabolism of 9 alpha-fluorocortisol by human liver microsomes and cytosol. J Steroid Biochem Mol Biol. 1993 Dec;46(6):833-9. doi: 10.1016/0960-0760(93)90326-r. [PMID:8274419]

Hamitouche N, Comets E, Ribot M, Alvarez JC, Bellissant E, Laviolle B: Population Pharmacokinetic-Pharmacodynamic Model of Oral Fludrocortisone and Intravenous Hydrocortisone in Healthy Volunteers. AAPS J. 2017 May;19(3):727-735. doi: 10.1208/s12248-016-0041-9. Epub 2017 Jan 12. [PMID:28083797]

Banda J, Lakshmanan R, Vvs SP, Gudla SP, Prudhivi R: A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application. Biomed Chromatogr. 2015 Aug;29(8):1213-9. doi: 10.1002/bmc.3410. Epub 2015 Jan 22. [PMID:25611194]

Charmandari E, Nicolaides NC, Chrousos GP: Adrenal insufficiency. Lancet. 2014 Jun 21;383(9935):2152-67. doi: 10.1016/S0140-6736(13)61684-0. Epub 2014 Feb 4. [PMID:24503135]

Rendic S: Summary of information on human CYP enzymes: human P450 metabolism data. Drug Metab Rev. 2002 Feb-May;34(1-2):83-448. [PMID:11996015]

32. (2012). In Rang and Dale's Pharmacology (7th ed.). Edinburgh: Elsevier/Churchill Livingstone.

DPD Approved Drugs: Florinef

MedSafe NZ: Florinef

UK Approved Drugs: Fludrocortisone

CaymanChem: Fludrocortisone acetate MSDS

Explore Compound Types